Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

XLogP3 lipophilicity drug-likeness

N-(3-Acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a fully synthetic thiazole-4-carboxamide derivative that combines a 3‑acetylphenyl moiety on the carboxamide nitrogen with a 4‑(difluoromethoxy)aniline at the 2‑position of the thiazole ring. The molecule (C19H15F2N3O3S; MW 403.4) presents a vector of hydrogen‑bond acceptors (acetyl carbonyl, difluoromethoxy oxygen, thiazole nitrogen) and donors (amide NH, aniline NH) that position it within the chemical space of kinase inhibitors and acetyl‑CoA carboxylase (ACC) modulators.

Molecular Formula C19H15F2N3O3S
Molecular Weight 403.4
CAS No. 1105230-47-4
Cat. No. B2881885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide
CAS1105230-47-4
Molecular FormulaC19H15F2N3O3S
Molecular Weight403.4
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C19H15F2N3O3S/c1-11(25)12-3-2-4-14(9-12)22-17(26)16-10-28-19(24-16)23-13-5-7-15(8-6-13)27-18(20)21/h2-10,18H,1H3,(H,22,26)(H,23,24)
InChIKeyLKKXPNDAQOKZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide (CAS 1105230-47-4): Physicochemical Profile and Pharmacophore Context


N-(3-Acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a fully synthetic thiazole-4-carboxamide derivative that combines a 3‑acetylphenyl moiety on the carboxamide nitrogen with a 4‑(difluoromethoxy)aniline at the 2‑position of the thiazole ring [1]. The molecule (C19H15F2N3O3S; MW 403.4) presents a vector of hydrogen‑bond acceptors (acetyl carbonyl, difluoromethoxy oxygen, thiazole nitrogen) and donors (amide NH, aniline NH) that position it within the chemical space of kinase inhibitors and acetyl‑CoA carboxylase (ACC) modulators [2]. Its computed logP (XLogP3 4.6) and moderate polar surface area distinguish it from both overly hydrophilic and excessively lipophilic analogs in screening libraries.

Why Thiazole-4-Carboxamide Analogs Cannot Be Interchanged with N-(3-Acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide


The 3‑acetylphenyl and 4‑(difluoromethoxy)phenylamino substituents create a unique pharmacophoric fingerprint that cannot be replicated by simple isosteric or positional-isomer swaps. SAR data from the related phenoxy-thiazole ACC2 inhibitor series demonstrate that even conservative changes to the distal phenyl ring (e.g., replacing OCHF2 with OCH3, CF3, or H) can shift isozyme selectivity by >3000‑fold and alter IC50 values from low‑nanomolar to inactive [1]. The 3‑acetyl group provides a directional hydrogen‑bond acceptor, while the difluoromethoxy group modulates both lipophilicity and oxidative metabolism, factors that directly impact in‑cell target engagement and pharmacokinetic half‑life [2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of N-(3-Acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide


Lipophilicity (XLogP3) Differentiation: Balancing Membrane Permeability vs. Nonspecific Binding

The computed XLogP3 of N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is 4.6 [1]. In contrast, the direct methoxy analog (replacement of OCHF2 with OCH3) is predicted to have an XLogP3 of approximately 3.8 (estimated by fragment-based LogP contribution difference of ≈0.8 units for OCHF2 vs. OCH3) [2]. The higher lipophilicity of the difluoromethoxy compound places it closer to the optimal CNS drug space (LogP 2–5), while the methoxy analog falls at the lower boundary, potentially limiting passive membrane permeation.

XLogP3 lipophilicity drug-likeness

Hydrogen‑Bond Acceptor Count: Enhanced Binding Capacity for Kinase and Carboxylase Active Sites

The target compound contains 8 hydrogen‑bond acceptors (HBA) as computed by Cactvs [1], including the difluoromethoxy oxygen, acetyl carbonyl, thiazole nitrogen, and amide carbonyls. A des‑acetyl analog (N‑phenyl‑2‑((4‑(difluoromethoxy)phenyl)amino)thiazole‑4‑carboxamide) is estimated to have 6 HBA. The 2‑HBA difference (Δ = 2) represents a 33% increase in HBA capacity, which can strengthen interactions with catalytic lysine or hinge‑region residues in kinase ATP pockets and the biotin‑carboxylase domain of ACC [2].

hydrogen bond acceptor binding capacity kinase inhibitor

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

With 7 rotatable bonds [1], the compound exhibits moderate flexibility. The trifluoromethoxy analog (OCHF2 → OCF3) retains 7 rotatable bonds but introduces a bulkier, more electron‑withdrawing group that restricts conformational freedom of the adjacent phenyl ring due to steric hindrance. The effective conformational restriction of the OCF3 analog may reduce the entropic penalty upon binding, but at the cost of solubility; the OCHF2 group preserves a balance between flexibility and steric fit [2].

rotatable bonds conformational flexibility entropic penalty

ACC2 Isozyme Selectivity: Class‑Level Inference from the Phenoxy‑Thiazole SAR Series

Although direct ACC2/ACC1 inhibition data for this compound are not publicly available, the structurally related phenoxy‑thiazole series demonstrated that incorporation of a 4‑difluoromethoxy substituent on the distal phenyl ring imparts >3000‑fold selectivity for ACC2 over ACC1 while maintaining ACC2 IC50 values in the 9–20 nM range [1]. The 2‑amino linkage in the target compound is a bioisosteric replacement for the ether oxygen; literature precedent indicates that such replacements often preserve or enhance selectivity due to the additional N–H hydrogen‑bond donor [2].

ACC2 selectivity acetyl-CoA carboxylase isozyme selectivity

Metabolic Stability of the Difluoromethoxy Group: Advantage Over Methoxy in Oxidative Clearance

The difluoromethoxy group (OCHF2) is known to be resistant to O‑demethylation, a primary clearance pathway for methoxy (OCH3) substituents. In vitro microsomal stability studies on matched molecular pairs (MMPs) consistently show that OCHF2‑containing compounds exhibit intrinsic clearance (Clint) values 3‑ to 10‑fold lower than their OCH3 counterparts [1][2]. This translates to longer half‑lives and lower first‑pass extraction, a critical advantage for in vivo pharmacological studies.

metabolic stability difluoromethoxy oxidative metabolism

Kinase Inhibition Potential: Thiazole‑4‑Carboxamide as a Privileged Scaffold for PIM Kinases

Thiazole‑4‑carboxamide derivatives, including 2‑(substituted‑anilino) variants, are claimed in patent literature as potent PIM kinase inhibitors with IC50 values reaching sub‑micromolar to low‑nanomolar ranges [1]. The N‑(3‑acetylphenyl) substitution in the target compound is not present in the generic Markush structures, suggesting a deliberate optimization to occupy the ribose pocket or solvent‑exposed region of PIM kinases, potentially enhancing selectivity over other kinases [2].

PIM kinase thiazole carboxamide privileged scaffold

Optimal Application Scenarios for N-(3-Acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide Based on Quantitative Differentiation


ACC2‑Selective Probe for Metabolic Disease Target Validation

The compound’s difluoromethoxy‑phenylamino motif, by analogy to phenoxy‑thiazole series achieving >3000‑fold ACC2 selectivity [1], positions it as a candidate probe for dissecting ACC2‑dependent malonyl‑CoA regulation in muscle and adipose tissue without confounding ACC1‑driven hepatic effects. Its computed XLogP3 of 4.6 supports adequate cell permeability for intracellular target engagement.

Kinase Inhibitor Hit Expansion with a Differentiated 3‑Acetylphenyl Vector

For PIM kinase programs, the N‑(3‑acetylphenyl) group offers a hydrogen‑bond acceptor extension that is absent in simpler N‑phenyl or N‑cyclopentyl analogs found in generic patent libraries [2]. This vector can be exploited in structure‑based design to access the ribose pocket, providing a tangible SAR starting point that generic 2‑anilino‑thiazole‑4‑carboxamides cannot.

Metabolic Stability‑Guided Lead Selection in CNS‑Exposed Programs

The OCHF2 group confers a 3‑ to 10‑fold reduction in oxidative clearance vs. OCH3 [3], while the XLogP3 of 4.6 lies within the CNS drug‑like range. This combination makes the compound a valuable scaffold for CNS‑penetrant programs where metabolic stability and brain permeability must be balanced, avoiding the need for late‑stage deuteration or halogenation.

Physicochemical Benchmarking for Thiazole‑4‑Carboxamide Library Design

With 8 HBA, 7 rotatable bonds, and MW 403.4, the compound serves as a 'balanced' reference point for combinatorial library enumeration. Procurement of this compound allows teams to calibrate in‑house ADME models (e.g., PAMPA, microsomal stability) against a scaffold that is neither too flexible nor too polar, enabling rational filtering of virtual libraries [4].

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.